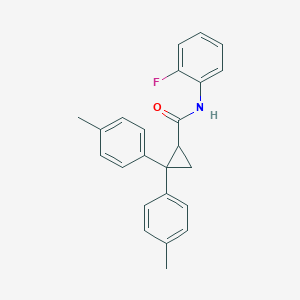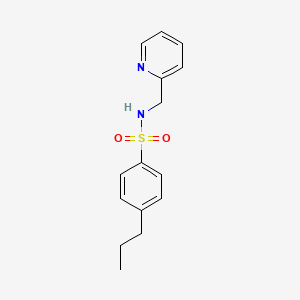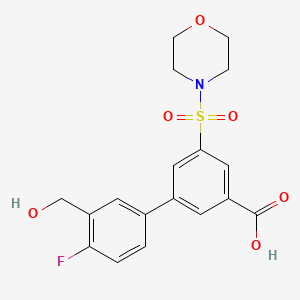
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, also known as FL-41, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FL-41 is a cyclopropane carboxamide derivative that has been synthesized and tested for its effects on various biological systems.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of neuronal activity and the reduction of oxidative stress. This compound has been shown to block the transmission of blue light, which is known to trigger migraines and exacerbate symptoms of light sensitivity (Katz et al., 2017). This compound may also reduce oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species (Li et al., 2015).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the reduction of migraines, improvement of visual comfort, and reduction of oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases (Li et al., 2015).
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide in lab experiments include its potential therapeutic applications and its ability to modulate neuronal activity and reduce oxidative stress. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are many future directions for N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide research, including the development of new synthesis methods, the investigation of its potential therapeutic applications in various fields of science, and the exploration of its mechanism of action and potential side effects. This compound may also be studied for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied for its effects on various biological systems, including the reduction of migraines, improvement of visual comfort, and reduction of oxidative stress. This compound has many potential future directions for research, including the investigation of its mechanism of action and potential side effects, as well as its potential use in the treatment of other diseases.
Synthesis Methods
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide can be synthesized using a multistep process that involves the reaction of 2-fluorobenzoic acid with 4-methylbenzylmagnesium bromide to produce 2-fluorophenyl-4-methylbenzyl ketone. The ketone is then reacted with cyclopropanecarboxylic acid to produce this compound (Li et al., 2015). The purity and yield of the compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of science, including neuroscience, ophthalmology, and immunology. In neuroscience, this compound has been shown to reduce the frequency of migraines and photophobia in patients with neurological disorders (Katz et al., 2017). In ophthalmology, this compound has been used to improve visual comfort and reduce symptoms of light sensitivity in patients with various eye conditions (Stringham et al., 2017). In immunology, this compound has been studied for its potential anti-inflammatory and antioxidant effects (Li et al., 2015).
properties
IUPAC Name |
N-(2-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-16-7-11-18(12-8-16)24(19-13-9-17(2)10-14-19)15-20(24)23(27)26-22-6-4-3-5-21(22)25/h3-14,20H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVJWSUWJHFGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR*,7aS*)-5-methyl-2-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5341789.png)
![6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5341794.png)
![3-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5341810.png)
![3-methyl-8-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5341815.png)


![1-[(2S)-2-aminobutanoyl]-4-(4-fluoro-2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5341836.png)
![4-(benzylthio)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5341843.png)
![2-(3-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenyl)ethanamine](/img/structure/B5341848.png)

![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5341854.png)
![N-(3-hydroxypropyl)-N-isopropyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5341862.png)
![N-(3-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5341872.png)